molecular formula C16H15N3O3S B2371541 N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-72-4

N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2371541
CAS No.: 851944-72-4
M. Wt: 329.37
InChI Key: DJSBVFAHYRLMOM-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that contains both pyrimidine and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of thiazoles with thiourea. The reaction conditions often include the use of solvents such as isopropyl alcohol and catalysts like sodium borohydride (NaBH4) in the presence of vanadium pentoxide (V2O5) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Halogenated derivatives, NaOH

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as topoisomerase II. Molecular docking studies have shown that this compound can bind to the active site of topoisomerase II, inhibiting its activity and leading to the disruption of DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity to molecular targets like topoisomerase II. This makes it a promising candidate for further development as an anticancer agent.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-9-23-16-18-8-13(15(21)19(10)16)14(20)17-7-11-3-5-12(22-2)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSBVFAHYRLMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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